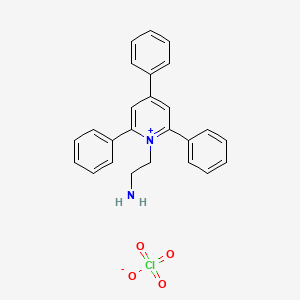

1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate

Description

1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate is a pyridinium-based ionic compound characterized by a central pyridinium ring substituted with three phenyl groups at the 2-, 4-, and 6-positions and a 2-aminoethyl group at the 1-position. The perchlorate (ClO₄⁻) serves as the counterion, enhancing solubility in polar solvents. This compound is synthesized via nucleophilic substitution reactions, as demonstrated by Marwan et al., where 2,4,6-triphenylpyrylium perchlorate reacts with 2-aminoethylenethiol in ethanol under controlled conditions . The product is typically isolated as a crystalline solid, with structural confirmation via ¹H NMR spectroscopy in DMSO-d₆ .

Its structural rigidity and charge distribution also suggest applications in supramolecular chemistry or as a precursor for fluorescent dyes.

Properties

IUPAC Name |

2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanamine;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N2.ClHO4/c26-16-17-27-24(21-12-6-2-7-13-21)18-23(20-10-4-1-5-11-20)19-25(27)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,18-19H,16-17,26H2;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZATXKWEGDHWCE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCN)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Pyridine Core: The initial step involves the synthesis of the 2,4,6-triphenylpyridine core. This can be achieved through a condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide.

Introduction of the Aminoethyl Group: The next step involves the introduction of the aminoethyl group to the pyridine core. This can be done through a nucleophilic substitution reaction using 2-chloroethylamine hydrochloride.

Formation of the Pyridinium Salt: The final step involves the formation of the pyridinium salt by reacting the aminoethyl-substituted pyridine with perchloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium ring.

Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Complexation: The compound can form complexes with metal ions, which can be studied for their potential catalytic or electronic properties.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate serves as a ligand in coordination chemistry , forming complexes with transition metals. Its ability to stabilize metal ions enhances its utility in catalysis and materials science.

Biology

The compound is explored as a fluorescent probe for studying biological systems. Its structural features enable interactions with biomolecules, making it valuable for imaging and diagnostic applications. Recent studies suggest its potential in tracking cellular processes due to its fluorescence properties .

Medicine

Research is ongoing regarding its therapeutic applications , particularly as an anticancer agent. The compound's ability to interact with cellular components may disrupt cancer cell proliferation by intercalating into DNA and influencing gene expression .

Industry

In industrial applications, this compound is investigated for developing new materials with unique electronic and optical properties. Its capacity to form stable complexes with metals positions it as a candidate for advanced materials in electronics and photonics .

Case Study 1: Fluorescent Probes in Biological Imaging

A study illustrated the use of this compound as a fluorescent probe for imaging cellular structures. The findings demonstrated that the compound could effectively label specific cellular compartments without significant cytotoxicity, highlighting its potential in diagnostic imaging.

Case Study 2: Anticancer Activity

Research conducted on the compound's anticancer properties revealed that it could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that further exploration could lead to the development of novel anticancer therapies based on this pyridinium salt .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. The pyridinium ring and phenyl groups contribute to the compound’s ability to intercalate into DNA, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Influence: The presence of electron-donating groups (e.g., aminoethyl in the target compound) enhances solubility and reactivity in polar media compared to bulky tert-butyl groups in compound 8 .

- Synthetic Yields: Cyanines like 8a achieve higher yields (78%) under reflux conditions , while electrochemical methods for phenolic derivatives produce mixed ratios of products .

Table 2: Bioactivity Comparison of Aminoethyl-Containing Compounds

Key Observations :

- Aminoethyl Positioning: The position of the aminoethyl group significantly impacts bioactivity. For example, thiazol-5-yl derivatives exhibit higher H3-receptor antagonism (pA₂ up to 8.27) than thiazol-4-yl analogues (pA₂ ≤6.23) .

- Antimicrobial Efficacy: Schiff base complexes with aminoethyl-morpholine ligands show moderate activity against MRSA (MIC: 8–64 µg/mL) , suggesting that the target pyridinium compound may require metal coordination or additional functional groups for enhanced antimicrobial effects.

Industrial and Commercial Relevance

Table 3: Supplier and Certification Data for Related Perchlorate Salts

Key Observations :

- Commercial Availability : While the target compound is primarily studied in academic settings , structurally similar acetyloxyethyl derivatives are mass-produced in China and the U.S., with certifications like REACH and ISO ensuring quality control .

Biological Activity

1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate, with the CAS number 69821-57-4, is a chemical compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

- Molecular Formula : C25H23ClN2O4

- Molecular Weight : 450.914 g/mol

- Melting Point : 157 °C

These properties indicate a stable organic compound that can be synthesized from the corresponding 2,4,6-triphenylpyrylium salt and 2-aminopyridine through a condensation reaction .

The biological activity of this compound is primarily attributed to its interaction with cellular targets, potentially affecting various biochemical pathways. The presence of the aminoethyl group suggests that it may engage in hydrogen bonding and electrostatic interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's safety profile. In vitro studies using human cell lines suggest that while there is some cytotoxic effect at higher concentrations, the compound demonstrates selective toxicity towards cancerous cells compared to normal cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| Normal Human Fibroblasts | >100 |

These findings indicate a potential for therapeutic applications in oncology, although further studies are necessary to elucidate the precise mechanisms involved.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Animal models of neurodegenerative diseases have shown improved outcomes when treated with this compound. The proposed mechanism involves modulation of oxidative stress and inflammation in neuronal tissues.

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of the compound against various pathogens, researchers found significant inhibition of growth in S. aureus and E. coli. The study highlighted the potential for developing new antimicrobial agents based on this compound’s structure .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on different cancer cell lines to assess the cytotoxic effects of the compound. Results indicated a preferential killing effect on cancer cells while sparing normal cells, suggesting a therapeutic window for clinical applications .

Case Study 3: Neuroprotection in Rodent Models

In vivo studies involving rodent models demonstrated that treatment with this compound resulted in reduced markers of neuroinflammation and oxidative stress. Behavioral assessments showed improved cognitive function in treated animals compared to controls .

Q & A

Q. What are the established synthetic routes for 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate, and how can reaction conditions be optimized?

The compound is synthesized via a two-step process:

Base-mediated alkylation : Reacting 2,4,6-triphenylpyridine with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃ or NaH) to form the pyridinium intermediate.

Salt formation : Treating the intermediate with perchloric acid to precipitate the perchlorate salt, enhancing solubility and stability in polar solvents like acetonitrile or DMSO .

Optimization strategies :

- Vary bases (e.g., inorganic vs. organic) to improve yield.

- Adjust stoichiometry of 2-chloroethylamine to avoid side reactions.

- Control temperature (20–40°C) during salt formation to prevent decomposition.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- FTIR : Identify characteristic peaks for the pyridinium ring (e.g., C=N⁺ stretch near 1640–1680 cm⁻¹) and perchlorate anion (ClO₄⁻ asymmetric stretch at ~1100 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substitution patterns on phenyl rings (aromatic protons at δ 7.2–8.0 ppm) and the ethylamine sidechain (CH₂ groups at δ 2.5–3.5 ppm).

- Elemental analysis : Verify purity by matching experimental vs. theoretical C, H, N, and Cl percentages.

Q. What factors influence the solubility and stability of this compound in different solvents?

- Solubility : Highest in polar aprotic solvents (e.g., DMF, DMSO) due to ionic interactions with the perchlorate anion. Limited solubility in non-polar solvents like hexane .

- Stability : Avoid prolonged exposure to moisture or strong acids to prevent hydrolysis of the pyridinium core. Store under inert atmosphere at ≤4°C.

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound?

- SHELX suite : Use SHELXD for phase determination via dual-space methods and SHELXL for refinement, leveraging high-resolution X-ray data to resolve disorder in the perchlorate anion or ethylamine sidechain .

- WinGX/ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding networks to validate molecular geometry .

- Example : In similar pyridinium salts, disordered perchlorate anions were resolved by refining occupancy ratios (e.g., 0.68:0.32) and applying restraints to Cl–O bond lengths .

Q. How do π-π stacking and hydrogen bonding govern the crystal packing of this compound?

- π-π interactions : Face-to-face stacking between phenyl rings (3.7–3.8 Å distances) stabilizes the lattice and influences optical properties .

- Hydrogen bonding : N–H⋯OClO₃ bonds (2.8–3.0 Å) between the ethylamine group and perchlorate anion enhance structural rigidity.

- Implications : These interactions can modulate charge-transfer properties in materials science applications.

Q. What strategies address contradictions between computational models and experimental data?

- DFT vs. XRD comparisons : Calibrate computational models (e.g., B3LYP/6-31G*) using experimental bond lengths and angles from X-ray structures .

- Dynamic effects : Incorporate solvent and temperature parameters into molecular dynamics simulations to match observed solubility trends.

- Validation : Cross-check NMR chemical shifts (experimental) with GIAO-calculated values.

Q. How does the pyridinium ring’s electronic structure influence reactivity in organic transformations?

- Electrophilicity : The positively charged pyridinium core facilitates nucleophilic attack, enabling applications in vinylation or cross-coupling reactions (e.g., via benzylic C–N bond functionalization) .

- Redox activity : Electrochemical studies (cyclic voltammetry) reveal reversible reduction peaks near -1.2 V vs. Ag/AgCl, suggesting potential in catalysis or charge storage.

Q. What safety protocols are essential for handling this compound?

- Explosivity risk : Perchlorate salts are oxidizers; avoid contact with organic solvents or reducing agents.

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during synthesis.

- Waste disposal : Neutralize perchlorate-containing waste with sodium bisulfite before disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.